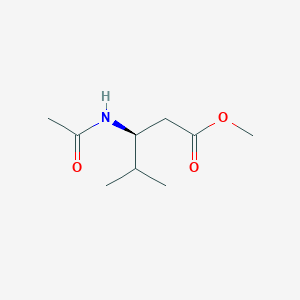![molecular formula C12H15NO3S B14221020 3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 532957-64-5](/img/structure/B14221020.png)
3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[410]heptane is a complex organic compound that features a unique bicyclic structure
準備方法
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane typically involves multiple steps, including cycloaddition reactions and sulfonylation. One common synthetic route involves the cycloaddition of a suitable diene with a sulfonyl azide, followed by further functionalization to introduce the 4-methylbenzene-1-sulfonyl group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced sulfonyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, further stabilizing the compound-enzyme complex. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but may have different functional groups, leading to variations in reactivity and applications.
Sulfonyl-containing compounds: Compounds with sulfonyl groups can have similar chemical properties, but the presence of the bicyclic structure in this compound makes it unique in terms of its potential interactions and stability.
Azabicyclo compounds: These compounds contain nitrogen in their bicyclic structure, similar to this compound, and can be used for comparison in terms of reactivity and biological activity.
特性
CAS番号 |
532957-64-5 |
|---|---|
分子式 |
C12H15NO3S |
分子量 |
253.32 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfonyl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H15NO3S/c1-9-2-4-10(5-3-9)17(14,15)13-7-6-11-12(8-13)16-11/h2-5,11-12H,6-8H2,1H3 |
InChIキー |
ZDDNGONSZYSJBA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C2)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


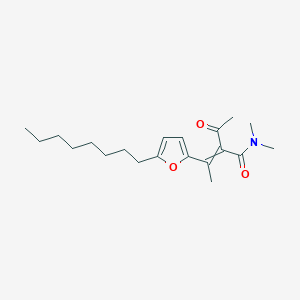
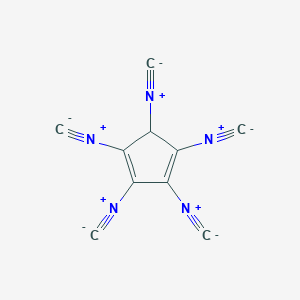
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
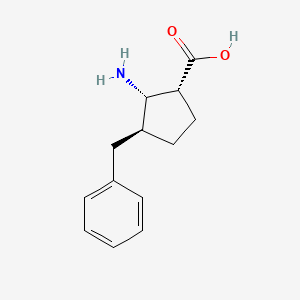
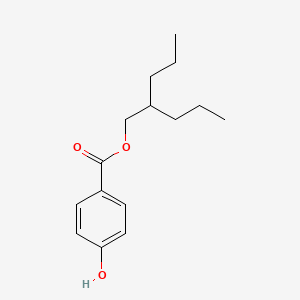
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
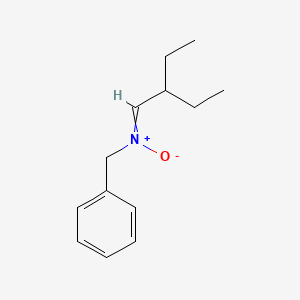
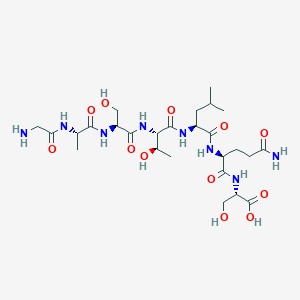
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

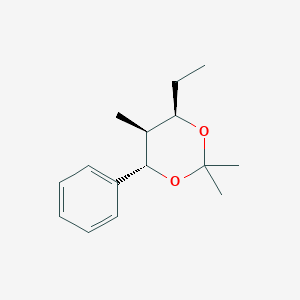

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
